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Introduction

Congerin is a 3-galactoside-binding lectin, a type of galectin, originally isolated from the skin
mucus of the Japanese conger eel, Conger myriaster.[1][2] This protein is a key component of
the eel's innate immune system, playing a significant role in bio-defense against pathogens and
parasites on mucosal surfaces.[1] Research has identified at least two distinct isotypes,
Congerin | (Conl) and Congerin Il (Conll), which are encoded by separate genes.[1] These
two forms are believed to have arisen from a gene duplication event and have since evolved
under positive selection pressure, leading to distinct structural and functional properties.[3]

Structurally, congerin is a homodimer, with each subunit having a molecular weight of
approximately 15 kDa.[3] The determination of the primary amino acid sequence and the
subsequent cloning of the corresponding cDNAs have been pivotal in understanding the
molecular basis of congerin's function and its evolutionary trajectory. This guide provides a
comprehensive overview of the core methodologies employed in the identification and cloning
of the congerin genes, presents key quantitative data, and illustrates the experimental
workflows.

Data Presentation: Properties of Congerin Isoforms

The following table summarizes the key quantitative data for the two congerin isoforms,
derived from protein and cDNA sequence analysis.
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Property Congerin | Congerin Il Reference(s)

Subunit Molecular

] ~15 kDa ~15 kDa [3]
Weight

Native Molecular _ _
~30 kDa (homodimer)  ~30 kDa (homodimer) [2]

Weight
Number of Amino

) 135 135 [2]
Acids
N-terminus N-acetylserine N-acetylserine [2]
cDNA Protein-Coding 73% (compared to 73% (compared to o
Region Similarity Congerin Il) Congerin I)
cDNA5' UTR 86% (compared to 86% (compared to o
Similarity Congerin Il) Congerin I)
cDNA 3' UTR 88% (compared to 88% (compared to o
Similarity Congerin II) Congerin I)

Experimental Protocols: Gene Identification and
Cloning

The identification and cloning of the congerin genes involved a series of standard molecular
biology techniques, from tissue collection to sequence analysis. The detailed methodologies
are outlined below.

RNA Isolation and Purification

e Source Tissue: Skin mucus was collected from the Japanese conger eel, Conger myriaster.

» Total RNA Extraction: Total RNA was extracted from the skin mucus using a suitable method,
such as guanidinium thiocyanate-phenol-chloroform extraction, to ensure the isolation of
high-quality, intact RNA.

 MRNA Purification: Messenger RNA (mMRNA) was subsequently purified from the total RNA
pool. This is typically achieved by exploiting the polyadenylated (poly-A) tail present on most
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eukaryotic mRNAs. Oligo(dT)-cellulose affinity chromatography is a standard method, where
the oligo(dT) primers bound to the cellulose matrix selectively bind the poly-A tails of the
MRNA, separating them from ribosomal RNA (rRNA) and transfer RNA (tRNA).

cDNA Library Construction

A cDNA library was constructed from the purified skin mucus mRNA to convert the unstable
RNA molecules into more stable double-stranded DNA copies for cloning.

o First-Strand Synthesis: The purified mMRNA serves as a template for reverse transcriptase, an
RNA-dependent DNA polymerase. An oligo(dT) primer is annealed to the poly-A tail of the
MRNA, providing a starting point for the enzyme to synthesize a complementary DNA
(cDNA) strand, resulting in an mMRNA-cDNA hybrid molecule.

e Second-Strand Synthesis: The mRNA template is removed from the hybrid, typically by
enzymatic digestion with RNase H. The remaining single-stranded cDNA is then used as a
template for DNA polymerase to synthesize the complementary second strand, resulting in a
double-stranded cDNA (ds-cDNA) molecule.

o Vector Ligation: The ds-cDNA fragments are then ligated into a suitable cloning vector, such
as a plasmid (e.g., pUC18) or a bacteriophage vector (e.g., Agt10). To facilitate ligation,
synthetic DNA linkers containing restriction enzyme sites may be added to the ends of the
ds-cDNA. The vector is cut with the corresponding restriction enzyme, and the cDNA is
inserted using DNA ligase.

o Transformation: The recombinant vectors are then introduced into a host organism, typically
E. coli, through a process called transformation. Each bacterium takes up a single vector
containing a single cDNA insert, and as the bacteria multiply, they create a large number of
copies (clones) of that specific cDNA. The entire collection of these bacterial clones
represents the cDNA library.

cDNA Library Screening

To isolate the specific cDNA clones for congerin | and Il from the library, a screening process is
employed.
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e Probe Design: Based on the partial amino acid sequence of the purified congerin protein,
degenerate oligonucleotide probes are synthesized. These are short, single-stranded DNA
sequences that are complementary to the potential mMRNA sequence encoding a portion of
the congerin protein. The probes are "degenerate" because they account for the
redundancy in the genetic code, where multiple codons can specify the same amino acid.

¢ Colony/Plaque Hybridization:

o The bacterial colonies (or phage plaques) from the cDNA library are grown on an agar
plate and then transferred to a nitrocellulose or nylon membrane.

o The bacterial cells on the membrane are lysed, and the DNA is denatured to make it
single-stranded.

o The membrane is incubated with the radiolabeled or fluorescently labeled degenerate
oligonucleotide probes.

o The probes hybridize (bind) to their complementary cDNA sequences within the lysed
colonies.

o After washing away the unbound probes, the membrane is exposed to X-ray film (for
radioactive probes) or imaged (for fluorescent probes). The colonies containing the
congerin cDNA will appear as dark spots on the film or fluorescent signals.

» Clone Isolation and Sequencing: The positive colonies identified on the film are located on
the original agar plate, picked, and grown in a liquid culture to produce a large quantity of the
recombinant plasmid. The plasmid DNA is then isolated, and the congerin cDNA insert is
sequenced to determine its full nucleotide sequence.

Gene Expression Analysis: Northern Blotting

Northern blotting was used to confirm the expression of the congerin genes in the skin mucus
and to estimate the size of the mRNA transcripts.

* RNA Electrophoresis: Total RNA or purified mRNA from the skin mucus is separated by size
using denaturing agarose gel electrophoresis.
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» Blotting: The separated RNA molecules are transferred from the gel to a solid support
membrane (e.g., nitrocellulose or nylon).

e Hybridization: The membrane is incubated with a labeled probe specific to the congerin
cDNA sequence.

o Detection: The probe hybridizes to the congerin mRNA on the membrane, and the resulting
signal is detected, revealing the presence and size of the congerin mRNA transcript.

Visualizations: Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes
involved in congerin gene identification and cloning.
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Caption: Workflow for Congerin cDNA Library Construction and Screening.
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Caption: Protocol for Northern Blot Analysis of Congerin Gene Expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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